(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Overview
Description
“(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine” is a chemical compound with the molecular formula C8H10BrNOS . It has an average mass of 248.140 Da and a monoisotopic mass of 246.966644 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[3,4-c]pyran ring, which is a six-membered heterocyclic ring containing sulfur and oxygen atoms .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Brominated heterocyclic precursors, such as 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, have been utilized in the synthesis of a variety of novel heterocyclic products. These compounds are synthesized through reactions with binucleophilic amines, phenylhydrazines, ortho-phenylenediamines, and ortho-aminobenzenethiol, leading to the formation of diverse heterocyclic structures with potential pharmacological activities (Hikem-Oukacha et al., 2011).
Application in Drug Discovery
The hexahydro-2H-thieno[2,3-c]pyrrole scaffold, derived from related synthetic pathways, has been proposed as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives of this bicyclic scaffold were developed based on cycloaddition reactions, demonstrating the potential to generate libraries of 3D-shaped molecules for drug discovery applications (Yarmolchuk et al., 2011).
Fluorescent Properties for Material Science
Thieno[3,2-c]pyrans, similar in structure to the compound , have been designed and synthesized, exhibiting substituent-dependent fluorescence. This attribute suggests applications in material science, particularly in the development of fluorescent materials with tunable properties for sensing and imaging technologies (Sahu et al., 2014).
Synthesis of Anticoronavirus and Antitumoral Compounds
Derivatives of structurally related thiadiazine compounds have shown promising in vitro anticoronavirus and antitumoral activities. The synthesis of these compounds from amino-hydrazinyl-triazole-thiol and various brominated precursors highlights the potential of brominated heterocyclic compounds in the development of new therapeutic agents (Jilloju et al., 2021).
Future Directions
Properties
IUPAC Name |
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-5-1-2-11-7(3-10)6(5)4-12-8/h4,7H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULNNSJRQZWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CSC(=C21)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.